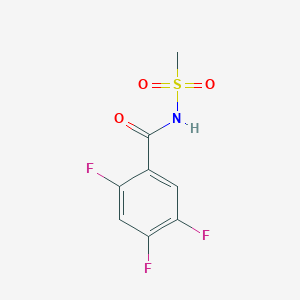










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(N(C(C)C)C(C)C)C.C(P1(=O)OP(=O)(CCC)OP(=O)(CCC)O1)CC.CCOC(C)=O.CN(C=O)C.[CH3:51][S:52]([NH2:55])(=[O:54])=[O:53]>C1COCC1>[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([NH:55][S:52]([CH3:51])(=[O:54])=[O:53])=[O:5] |f:3.4|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)F)F
|
|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)P1(OP(OP(O1)(CCC)=O)(CCC)=O)=O
|
|
Name
|
EtOAc DMF
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CN(C)C=O
|
|
Name
|
|
|
Quantity
|
3.24 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirred under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc (1×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude solid
|
|
Type
|
CUSTOM
|
|
Details
|
The crude solid was triturated with hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)NS(=O)(=O)C)C=C(C(=C1)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.08 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |